molecular formula C16H14FN3O2S B2695472 N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1239866-79-5

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B2695472
CAS No.: 1239866-79-5
M. Wt: 331.37
InChI Key: NGZUZRIZDLRNFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenoxy group, a thiophenyl group, and a pyrazole carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution reaction of a suitable phenol derivative with a fluorinating agent, such as 4-fluorophenol, in the presence of a base like potassium carbonate.

    Attachment of the thiophenyl group: This can be accomplished through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophenyl boronic acid and a suitable halogenated pyrazole intermediate.

    Formation of the carboxamide moiety: This final step involves the reaction of the pyrazole derivative with an appropriate amine or amide reagent under dehydrating conditions, such as using carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, and lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of bases like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: It is investigated for its potential as an anti-tubercular agent, anti-inflammatory agent, and anticancer compound due to its ability to interact with various biological targets.

    Biology: It is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industry: It is explored for its use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors on the cell surface, leading to changes in cellular signaling pathways and biological responses.

Comparison with Similar Compounds

N-(2-(4-fluorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N-(2-(4-chlorophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine, which may affect its reactivity and biological activity.

    N-(2-(4-bromophenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a bromine atom, which can influence its chemical properties and interactions.

    N-(2-(4-methylphenoxy)ethyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide: Similar structure but with a methyl group, which can alter its hydrophobicity and biological activity.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability, binding affinity, and overall biological activity compared to its analogs.

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2S/c17-11-3-5-12(6-4-11)22-8-7-18-16(21)14-10-13(19-20-14)15-2-1-9-23-15/h1-6,9-10H,7-8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGZUZRIZDLRNFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC(=NN2)C(=O)NCCOC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.